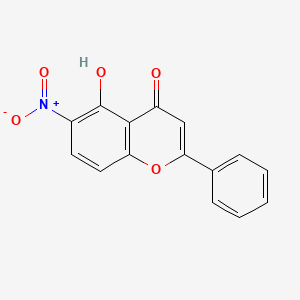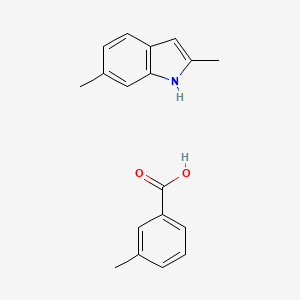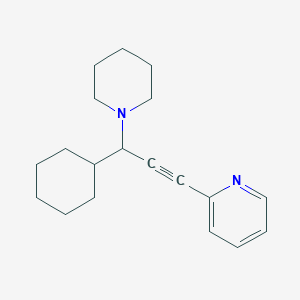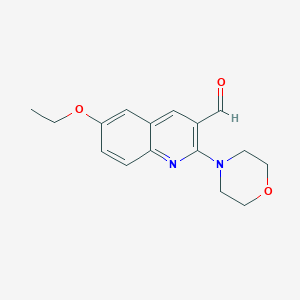
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C18H25BO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The compound features a naphthalene ring substituted with tert-butyl groups at positions 3 and 6, and a boronic acid group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of Grignard reagents or organolithium compounds, followed by electrophilic borylation .
Chemical Reactions Analysis
Types of Reactions: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The boronic acid group can be substituted with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
(3,6-Di-tert-butylnaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center, followed by reductive elimination to form the desired biaryl product . The boronic acid group can also interact with biological molecules through reversible covalent bonding with diols, which is the basis for its use in sensors and drug delivery .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (3,6-Di-tert-butylnaphthalen-1-yl)boronic acid is unique due to its bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to simpler boronic acids like phenylboronic acid, it may offer enhanced selectivity in certain reactions due to steric hindrance . Additionally, the naphthalene ring system provides a rigid and planar structure, which can be advantageous in the design of materials and sensors .
Properties
CAS No. |
126822-80-8 |
|---|---|
Molecular Formula |
C18H25BO2 |
Molecular Weight |
284.2 g/mol |
IUPAC Name |
(3,6-ditert-butylnaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C18H25BO2/c1-17(2,3)13-7-8-15-12(9-13)10-14(18(4,5)6)11-16(15)19(20)21/h7-11,20-21H,1-6H3 |
InChI Key |
XAPSUJYWXKMFGZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1C=CC(=C2)C(C)(C)C)C(C)(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)




![N-Cyclopentyl-1-ethyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-amine](/img/structure/B11843567.png)





